3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12N4O |
|---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
3-(2-methylpropyl)-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H12N4O/c1-5(2)3-6-7-8(13-12-6)10-4-11-9(7)14/h4-5H,3H2,1-2H3,(H2,10,11,12,13,14) |
InChI Key |
DCIDURLQSNWAQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C2C(=O)NC=NC2=NN1 |
Origin of Product |
United States |
Biological Activity
3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activity, particularly as an inhibitor of various kinases and its implications in cancer treatment. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H12N4O
- Molecular Weight : 192.22 g/mol
- CAS Number : 1233025-19-8
The biological activity of this compound is primarily associated with its role as an inhibitor of epidermal growth factor receptors (EGFR), which are critical in the regulation of cell proliferation and survival. This compound has shown promise in inhibiting both wild-type and mutant forms of EGFR, making it a potential candidate for targeted cancer therapies.
In Vitro Studies
Recent studies have demonstrated the compound's anti-proliferative effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| A549 (Lung) | 8.21 | Potent anti-proliferative activity |
| HCT-116 (Colorectal) | 19.56 | Significant inhibition observed |
| EGFR WT | 0.016 | Highly potent inhibitor |
| EGFR T790M | 0.236 | Effective against resistant mutant |
These results suggest that the compound can effectively induce apoptosis and cell cycle arrest at the S and G2/M phases, as evidenced by flow cytometric analyses which revealed an increase in the BAX/Bcl-2 ratio, indicating a shift towards pro-apoptotic signaling pathways .
Case Studies
- EGFR Inhibition : A study focused on synthesizing derivatives of pyrazolo[3,4-d]pyrimidines reported that certain compounds exhibited significant inhibitory activity against EGFR. The lead compound demonstrated IC50 values in the low nanomolar range against both wild-type and mutant forms of EGFR, highlighting its potential as an anti-cancer agent .
- Anti-inflammatory Activity : Research on related compounds has indicated that pyrazolo derivatives can exhibit anti-inflammatory properties. For example, certain derivatives showed IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium . This suggests that modifications to the pyrazolo structure could yield compounds with dual anti-cancer and anti-inflammatory activities.
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as hydrazine derivatives and substituted pyrimidines. The incorporation of isobutyl groups is crucial for enhancing biological activity and selectivity towards target kinases.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of 3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is in cancer therapy. Research has indicated that compounds with similar structures can act as selective inhibitors of fibroblast growth factor receptors (FGFRs), which are crucial in tumor growth and metastasis.
- Case Study : A derivative of this compound was evaluated in vivo and showed significant antitumor activity in xenograft models driven by FGFR1, indicating its potential as a therapeutic agent against specific cancer types .
Kinase Inhibition
The compound has been studied for its kinase inhibitory properties. Kinases are enzymes that play vital roles in signaling pathways related to cell growth and division.
- Findings : Inhibitors derived from pyrazolo-pyrimidine frameworks have been reported to selectively inhibit kinases such as GSK-3β and CDK-2, which are involved in various diseases including cancer and neurodegenerative disorders .
Neuroprotective Effects
Research into the neuroprotective effects of pyrazolo derivatives suggests that they may help in conditions like Alzheimer's disease by modulating neuroinflammation and oxidative stress.
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The pyrazolo[3,4-d]pyrimidine core allows diverse substitutions at positions 1, 3, and 6, leading to varied pharmacological profiles. Below is a comparative analysis of key analogs:
Key Observations:
Substituent Effects: Allopurinol lacks substituents, enabling high aqueous solubility critical for oral bioavailability . 3-Isobutyl introduces a hydrophobic alkyl chain, likely reducing water solubility but enhancing lipid membrane permeability compared to Allopurinol . Aromatic substituents (e.g., phenyl, phenoxyphenyl) further decrease solubility but may improve binding to hydrophobic enzyme pockets .
3-Bromo derivatives serve as intermediates for halogenated drug candidates, leveraging bromine’s electron-withdrawing properties for further functionalization .
Preparation Methods
Solvent and Temperature Effects
Q & A
Q. What are the established synthetic routes for 3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, and how do reaction conditions impact yield and purity?
Methodological Answer: The synthesis typically begins with a 5-aminopyrazole-4-carbonitrile derivative, which undergoes cyclization with reagents like formic acid, urea, or thiourea under reflux conditions. For example:
- Step 1: React 5-amino-1-substituted pyrazole derivatives with formamide at 100–120°C to form the pyrazolo[3,4-d]pyrimidine core .
- Step 2: Introduce the isobutyl group via nucleophilic substitution or coupling reactions, requiring anhydrous solvents (e.g., DMF) and catalysts like Pd(PPh₃)₄ .
- Purification: Column chromatography (ethyl acetate/hexane) or recrystallization from 2-propanol improves purity .
Key Factors:
- Temperature control (80–120°C) minimizes side reactions.
- Solvent polarity affects reaction kinetics and byproduct formation.
Q. Which spectroscopic techniques are most effective for structural confirmation, and how should data be interpreted?
Methodological Answer:
Q. What is the proposed mechanism of action for pyrazolo[3,4-d]pyrimidine derivatives in biological systems?
Methodological Answer: These compounds often act as kinase inhibitors. For example:
- Target Binding: The pyrimidine core mimics ATP’s adenine moiety, competing for binding in kinase active sites .
- Electron-Withdrawing Groups: Substituents like fluorine enhance electrophilicity, improving binding affinity to catalytic lysine residues .
- Validation: Use surface plasmon resonance (SPR) to measure dissociation constants (Kd) .
Q. How do physicochemical properties (e.g., solubility) influence experimental design?
Methodological Answer:
- Solubility: Pyrazolo[3,4-d]pyrimidin-4-ol derivatives show moderate aqueous solubility (e.g., 398 mg/L at 25°C for unsubstituted analogs). Use co-solvents like DMSO (<10% v/v) for in vitro assays .
- LogP: Calculated logP values (e.g., ~2.5 for isobutyl derivatives) guide partitioning studies in lipid membranes .
| Derivative | Aqueous Solubility (mg/L) | logP | Source |
|---|---|---|---|
| 1H-Pyrazolo[3,4-d]pyrimidin-4-ol | 398 | 1.8 | |
| 4-Chloro-phenyl analog | 220 | 2.4 |
Advanced Research Questions
Q. How can synthetic protocols be optimized to achieve >95% purity for pharmacological studies?
Methodological Answer:
Q. What experimental approaches resolve contradictions between computational and empirical reactivity data?
Methodological Answer:
- Case Study: If DFT predicts electrophilic reactivity at C6 but experiments show C4 activity:
- Validate: Perform kinetic isotope effect (KIE) studies or X-ray crystallography of reaction intermediates .
- Adjust Models: Include solvent effects (e.g., PCM in Gaussian) to refine computational predictions .
Q. How should structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Substituent Library: Synthesize analogs with varying substituents (e.g., isobutyl vs. cyclohexyl) .
- Assays: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to correlate IC50 with structural features .
| Substituent | IC50 (μM) | Target Kinase | Source |
|---|---|---|---|
| Isobutyl | 0.45 ± 0.02 | EGFR | |
| Phenyl | 1.20 ± 0.15 | VEGFR2 |
Q. What techniques elucidate interactions between 3-Isobutyl derivatives and biological targets?
Methodological Answer:
- SPR/BLI: Measure real-time binding kinetics to immobilized kinases .
- Cryo-EM: Resolve ligand-binding poses in kinase-ligand complexes at 3–4 Å resolution .
Q. How does pH affect the stability of this compound in aqueous buffers?
Methodological Answer:
Q. How can computational docking guide the design of derivatives with improved selectivity?
Methodological Answer:
- Docking Workflow:
- Use AutoDock Vina to screen derivatives against kinase homology models.
- Prioritize compounds with ΔG < -9 kcal/mol .
- Validate with MM-GBSA free energy calculations .
- Case Study: Introducing a morpholine group reduced off-target binding to PI3K by 60% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
